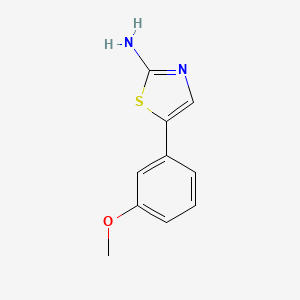
5-(3-Methoxyphenyl)thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Methoxyphenyl)thiazol-2-amine is a heterocyclic compound that contains a thiazole ring substituted with a methoxyphenyl group. Thiazole derivatives are known for their diverse biological activities and are significant in medicinal chemistry due to their presence in various pharmacologically active molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxyphenyl)thiazol-2-amine typically involves the reaction of 3-methoxyaniline with α-haloketones in the presence of a base. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring . Common bases used in this reaction include potassium carbonate and sodium hydride.
Industrial Production Methods
Industrial production of thiazole derivatives often employs multi-step synthesis involving the use of catalysts to improve yield and selectivity. Green chemistry approaches, such as the use of aqueous media and microwave-assisted synthesis, are also explored to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-Methoxyphenyl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiazole ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring, especially at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents, and acylating agents.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of dihydrothiazoles.
Substitution: Formation of various substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
5-(3-Methoxyphenyl)thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Industry: Used in the development of dyes, fungicides, and biocides.
Wirkmechanismus
The mechanism of action of 5-(3-Methoxyphenyl)thiazol-2-amine involves its interaction with various molecular targets. It can bind to DNA and proteins, affecting their function. For example, it may inhibit topoisomerase II, leading to DNA double-strand breaks and cell death . Additionally, it can modulate biochemical pathways by activating or inhibiting specific enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Phenylthiazol-2-amine: Lacks the methoxy group, which may affect its biological activity and solubility.
5-(4-Methoxyphenyl)thiazol-2-amine: Similar structure but with the methoxy group at a different position, potentially altering its reactivity and interactions.
2-Aminothiazole: The parent compound without any phenyl substitution, used as a core structure in many drug molecules.
Uniqueness
5-(3-Methoxyphenyl)thiazol-2-amine is unique due to the presence of the methoxy group at the 3-position of the phenyl ring, which can influence its electronic properties and biological activity. This substitution can enhance its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C10H10N2OS |
|---|---|
Molekulargewicht |
206.27 g/mol |
IUPAC-Name |
5-(3-methoxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H10N2OS/c1-13-8-4-2-3-7(5-8)9-6-12-10(11)14-9/h2-6H,1H3,(H2,11,12) |
InChI-Schlüssel |
JOLWNHHMZCLLMO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C2=CN=C(S2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![methyl 2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B14026159.png)




![(R)-4-(Boc-amino)-1-[4-(1-piperazinylsulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B14026176.png)


![tert-butyl (3S,4R)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate](/img/structure/B14026195.png)

